Lithium 9,10-dihydroxyoctadecanoate

Übersicht

Beschreibung

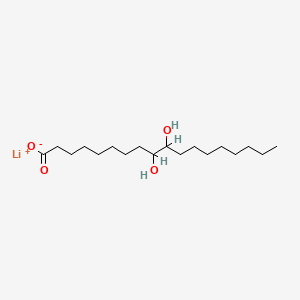

Lithium 9,10-dihydroxyoctadecanoate is a chemical compound with the molecular formula C18H35LiO4. It is a lithium salt of 9,10-dihydroxyoctadecanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium 9,10-dihydroxyoctadecanoate typically involves the reaction of 9,10-dihydroxyoctadecanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium 9,10-dihydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The lithium ion can be replaced by other cations in a metathesis reaction.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 9,10-diketooctadecanoic acid, while reduction can produce 9,10-dihydroxyoctadecanol .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Lithium 9,10-dihydroxyoctadecanoate has been explored for its potential in organic synthesis, particularly in the formation of biolubricants and other bio-based materials.

- Biolubricants : Research indicates that derivatives of 9,10-dihydroxyoctadecanoic acid can be synthesized from renewable resources such as used cooking oils. The synthesis involves transesterification followed by oxidation processes to yield high-value lubricants with improved environmental profiles compared to conventional petroleum-based lubricants .

- Sonochemistry : The use of sonochemical methods for synthesizing ethyl 9,10-dihydroxyoctadecanoate has shown significant advantages over traditional reflux methods. The sonochemical approach yields higher reaction efficiencies and lower energy consumption, making it a greener alternative for producing this compound .

Case Study 1: Synthesis of Biolubricants from Waste Oils

A study demonstrated the conversion of used frying oil into cyclic ketals of 9,10-dihydroxyoctadecanoates through a series of chemical reactions including transesterification and oxidation. The resulting biolubricants exhibited favorable physicochemical properties suitable for industrial applications .

| Parameter | Reflux Method | Sonochemical Method |

|---|---|---|

| Yield (%) | 52 | 86 |

| Atom Economy (%) | 75 | 75 |

| Reaction Mass Efficiency (mg/g) | 6.3 | 11 |

| E-factor | 0.7 | 0.4 |

| Energy (kWatt) | 15.998 | 257 |

Case Study 2: Hydrolysis Reactions

Another significant application involves the hydrolysis of epoxidized fatty acids to produce methyl 9,10-dihydroxyoctadecanoate. This reaction pathway highlights the versatility of lithium salts in facilitating complex organic transformations that yield valuable hydroxy fatty acid derivatives .

Material Science Applications

In material science, lithium salts like this compound are being investigated for their potential use in developing biodegradable polymers and surfactants.

- Biodegradable Polymers : The incorporation of hydroxy fatty acids into polymer matrices can enhance biodegradability while maintaining mechanical properties. This aligns with current trends towards sustainable materials that minimize environmental impact.

- Surfactants : The amphiphilic nature of this compound allows it to function effectively as a surfactant in various formulations, potentially improving the stability and performance of emulsions and dispersions in industrial applications.

Wirkmechanismus

The mechanism of action of lithium 9,10-dihydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter levels, influence signal transduction pathways, and affect gene expression. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lithium stearate: Another lithium salt of a fatty acid, used in similar applications.

Lithium 12-hydroxystearate: Known for its use in lubricants and greases.

Lithium myristate: Used in the production of soaps and detergents.

Uniqueness

Lithium 9,10-dihydroxyoctadecanoate is unique due to the presence of two hydroxyl groups on the fatty acid chain, which imparts distinct chemical and physical properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it valuable in specific applications where other lithium salts may not be as effective .

Biologische Aktivität

Lithium 9,10-dihydroxyoctadecanoate, also known as lithium methyl 9,10-dihydroxystearate, is a compound derived from octadecanoic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : C19H38O4

- Molecular Weight : 330.5026 g/mol

- CAS Registry Number : 1115-01-1

This compound is classified as a fatty acid derivative with hydroxyl groups at the 9th and 10th carbon positions, contributing to its unique biochemical properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reflux Method : Traditional heating method that yields moderate efficiency.

- Sonochemical Method : Utilizes ultrasonic radiation to enhance reaction rates and yields. Studies have shown that this method significantly increases yields compared to conventional methods (52% vs. 86% in sonochemistry) .

| Method | Yield (%) | Atom Economy (%) | Reaction Mass Efficiency (mg/g) | Energy Consumption (kWatt) |

|---|---|---|---|---|

| Reflux | 52 | 75 | 6.3 | 15.998 |

| Sonochemical | 86 | 75 | 11 | 257 |

Biological Activity

Lithium compounds have been widely studied for their pharmacological effects, particularly in neurobiology and psychiatry. This compound exhibits several biological activities:

- Neuroprotective Effects : Lithium is known for its mood-stabilizing properties and has been implicated in neuroprotection against oxidative stress . The dihydroxy structure may enhance these effects by providing additional antioxidant properties.

- Antimicrobial Properties : Preliminary studies suggest that lithium derivatives can exhibit antimicrobial activity against various pathogens. The hydroxyl groups may contribute to this activity by disrupting microbial cell membranes .

- Anti-inflammatory Effects : Research indicates that lithium compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .

Case Studies and Research Findings

- Neuroprotective Study : A study investigated the neuroprotective role of lithium compounds in models of neurodegeneration. Results indicated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Inflammation Modulation : A study focusing on the anti-inflammatory effects of lithium compounds found that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages .

Eigenschaften

IUPAC Name |

lithium;9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4.Li/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYNNDRSRSNFCL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120-87-6 (Parent) | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060154918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80975580 | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60154-91-8 | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060154918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.